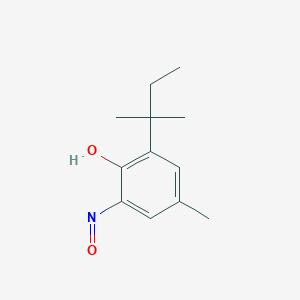
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, characterized by the presence of a nitroso group (-NO) at the 6th position, a methyl group (-CH3) at the 4th position, and a 1,1-dimethylpropyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- typically involves multiple steps:
Starting Material: The synthesis begins with phenol as the starting material.
Alkylation: The phenol undergoes alkylation to introduce the 1,1-dimethylpropyl group at the 2nd position. This can be achieved using an alkyl halide in the presence of a strong base.
Nitration: The next step involves nitration to introduce the nitroso group at the 6th position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: Finally, the compound is methylated at the 4th position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the alkylation, nitration, and methylation reactions.
Purification: The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group (-NH2).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress. The compound may also interact with enzymes and proteins, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1,1-dimethylpropyl)-: Lacks both the nitroso and methyl groups, leading to distinct chemical behavior.
Phenol, 2,4-bis(1,1-dimethylpropyl)-: Contains two 1,1-dimethylpropyl groups, resulting in different steric and electronic effects.
Uniqueness
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59919-28-7 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylbutan-2-yl)-6-nitrosophenol |
InChI |
InChI=1S/C12H17NO2/c1-5-12(3,4)9-6-8(2)7-10(13-15)11(9)14/h6-7,14H,5H2,1-4H3 |
Clave InChI |
GIOVHNRKUIIOSP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C(C(=CC(=C1)C)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

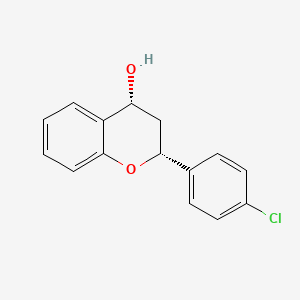
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

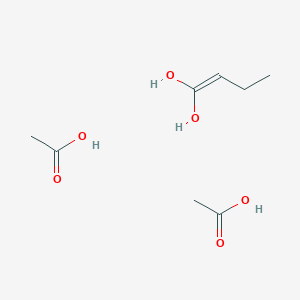
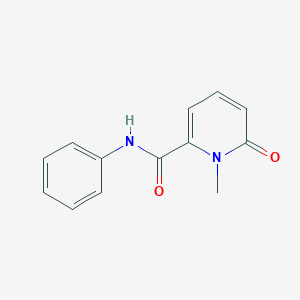
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
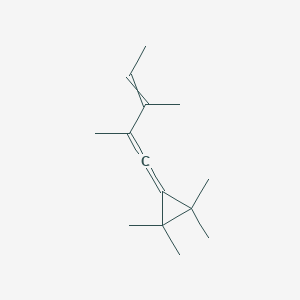
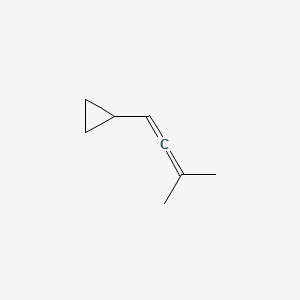



![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
